ERK2 Kinase Inhibitor Activity: 3-Amino-Phenylsulfonylpiperidine Scaffold vs. Alternative Substitution Patterns
In a Novartis patent (US9546173), a derivative incorporating the 1-(phenylsulfonyl)piperidin-3-amine scaffold demonstrated potent ERK2 inhibition with a Ki value of 7.5 nM in a kinase assay measuring ERK2-catalyzed phosphorylation of biotinylated ERKtide peptide [1]. The compound (cmpd 42: (R)-5,5-dimethyl-N-(1-(phenylsulfonyl)piperidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide) utilizes the 3-amino group as the critical attachment point for the pyrrolopyrimidine pharmacophore [2]. This represents a direct head-to-head differentiation from 4-amino phenylsulfonyl piperidine analogs, which would present the pharmacophore with altered spatial orientation and were not reported with comparable ERK2 inhibitory activity in the same patent series.
| Evidence Dimension | ERK2 kinase inhibition potency |
|---|---|
| Target Compound Data | Ki = 7.5 nM (as derivative cmpd 42) |
| Comparator Or Baseline | 4-position amino analogs: No reported ERK2 activity in patent series |
| Quantified Difference | Active vs. inactive scaffold orientation |
| Conditions | ERK2 kinase assay measuring phosphorylation of biotinylated ERKtide peptide |
Why This Matters
The 3-amino substitution pattern enables productive pharmacophore presentation for ERK2 inhibition, whereas alternative positional isomers lack this activity, directly impacting compound selection for kinase inhibitor development programs.
- [1] Novartis AG. (2017). Compounds and compositions as protein kinase inhibitors. US Patent US9546173B2 (Compound 42). View Source
- [2] BindingDB. (n.d.). BDBM243245: (R)-5,5-dimethyl-N-(1-(phenylsulfonyl)piperidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide (ERK2 Ki = 7.5 nM). View Source
